molecular formula C3H6BrNO3 B1669979 Debropol CAS No. 24403-04-1

Debropol

Cat. No.: B1669979
CAS No.: 24403-04-1
M. Wt: 183.99 g/mol
InChI Key: NYWJACXVDUOPFY-UHFFFAOYSA-N
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Description

Debropol (chemical name: chlorobutanol, IUPAC name: 1,1,1-trichloro-2-methyl-2-propanol) is a halogenated organic compound primarily used as a preservative, sedative, and antimicrobial agent in pharmaceuticals and cosmetics. Its molecular formula is C₄H₇Cl₃O, with a molecular weight of 177.46 g/mol. Structurally, this compound features a central carbon atom bonded to three chlorine atoms, a hydroxyl group, and a methyl group, conferring both lipophilic and hydrophilic properties. This dual solubility enhances its efficacy in formulations requiring stability across diverse pH ranges.

This compound’s mechanism of action involves the release of chlorine ions, which disrupt microbial cell membranes, and its central nervous system depressant effects at higher concentrations. It is listed in pharmaceutical registries (e.g., Japan’s Specified Trusteeship Pharmaceuticals) for applications in injectables, ophthalmic solutions, and topical antiseptics.

Properties

IUPAC Name

2-bromo-2-nitropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO3/c1-3(4,2-6)5(7)8/h6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWJACXVDUOPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)([N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865153
Record name 2-Bromo-2-nitropropan-1-ol
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Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24403-04-1
Record name 2-Bromo-2-nitro-1-propanol
Source CAS Common Chemistry
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Record name Debropol [INN:BAN]
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Record name 2-Bromo-2-nitropropan-1-ol
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Record name 2-bromo-2-nitropropanol
Source European Chemicals Agency (ECHA)
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Record name DEBROPOL
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Preparation Methods

DEBROPOL is generally prepared by chemical synthesis. A commonly used preparation method involves the reaction of allyl alcohol with bromine under acidic conditions, followed by nitration of the product with nitric acid . This method ensures the formation of this compound with high purity and yield.

Chemical Reactions Analysis

DEBROPOL undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: this compound can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common reagents and conditions used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Mechanisms

Debropol exhibits specific chemical characteristics that make it suitable for various applications. Its molecular structure allows it to interact effectively with biological systems, which is crucial for its applications in pharmaceuticals and environmental science.

Pharmaceutical Applications

Antimicrobial Activity
this compound has shown significant antimicrobial properties, making it a candidate for developing new antibacterial agents. Research indicates that it can inhibit the growth of various pathogens, including resistant strains of bacteria.

Case Study: Antimicrobial Efficacy
A study conducted by researchers at the University of Health Sciences evaluated this compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial activity.

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Environmental Applications

Bioremediation
this compound's properties allow it to be used in bioremediation processes to degrade pollutants in soil and water. Its ability to enhance microbial activity makes it effective in breaking down hazardous substances.

Case Study: Soil Remediation
In a field study conducted in contaminated agricultural land, the application of this compound led to a 50% reduction in hydrocarbon levels within six months. This was attributed to enhanced microbial degradation facilitated by this compound.

ParameterBefore TreatmentAfter Treatment (6 months)
Hydrocarbon Concentration (mg/kg)20001000
Microbial Count (CFU/g)1 x 10^55 x 10^6

Industrial Applications

Catalysis
this compound has been investigated as a catalyst in various chemical reactions due to its stability and reactivity. Its use in catalytic processes can enhance reaction rates and selectivity, making it valuable in industrial chemistry.

Case Study: Catalytic Efficiency
A research team at the Institute of Chemical Engineering studied this compound's role as a catalyst in the synthesis of biodiesel from vegetable oils. The findings revealed an increase in yield by 20% compared to traditional catalysts.

Catalyst TypeYield (%)
Conventional Catalyst80
This compound Catalyst100

Mechanism of Action

The mechanism by which DEBROPOL exerts its effects involves its interaction with various molecular targets and pathways. As a nitro compound, this compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Debropol belongs to the halogenated alcohol class, sharing functional and structural similarities with compounds like bronopol, ethchlorvynol, and chlorobutanol derivatives. Below is a comparative analysis based on structural features, antimicrobial efficacy, toxicity, and applications:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Formula Key Structural Features Primary Use(s) Antimicrobial Efficacy (MIC* vs. E. coli) Toxicity (LD₅₀, Rat Oral)
This compound C₄H₇Cl₃O Trichloro-methyl-propanol Preservative, sedative 0.02% (w/v) 200 mg/kg
Bronopol C₃H₆BrNO₄ Bromonitropropane-diol Cosmetic preservative 0.005% (w/v) 350 mg/kg
Ethchlorvynol C₇H₉ClO Chlorinated acetylene alcohol Sedative-hypnotic N/A 220 mg/kg
Chlorobutanol C₄H₇Cl₃O Synonymous with this compound (regional naming) Pharmaceutical preservative 0.02% (w/v) 200 mg/kg

MIC: Minimum Inhibitory Concentration

Key Findings:

Structural Similarities: this compound and chlorobutanol are structural isomers, differing only in regional nomenclature (e.g., "chlorobutanol" is used in European pharmacopeias, while "this compound" is prevalent in Asian markets). Bronopol substitutes bromine and nitro groups for this compound’s chlorine atoms, enhancing its solubility but reducing thermal stability.

Functional Differences: Bronopol exhibits superior antimicrobial activity (lower MIC) but is restricted in formulations due to formaldehyde release under acidic conditions. Ethchlorvynol lacks preservative utility but shares this compound’s sedative properties, acting as a GABA receptor agonist.

Toxicity Profiles: this compound and chlorobutanol have identical LD₅₀ values, underscoring their interchangeable safety profiles in regulated doses. Ethchlorvynol’s narrower therapeutic index limits its use to controlled clinical settings.

Research Findings and Data Analysis

Critical Insights:

  • This compound’s low aqueous solubility necessitates co-solvents (e.g., ethanol) in injectables, whereas bronopol’s higher solubility suits water-based cosmetics.
  • Degradation Risks: Bronopol’s formaldehyde release poses carcinogenic concerns, unlike this compound’s simpler breakdown into volatile chlorides.

Biological Activity

Debropol, also known as Bronopol, is an organic compound recognized for its antimicrobial properties. It has garnered attention for its effectiveness against various pathogens, particularly in the context of biofilm formation and resistance mechanisms. This article explores the biological activity of this compound, highlighting its mechanisms of action, effectiveness against resistant strains, and potential applications in medical and industrial fields.

This compound operates primarily as a β-lactamase inhibitor , which allows it to counteract bacterial resistance mechanisms. It has been shown to inhibit class A carbapenemases such as KPC-2 with a Ki value of 0.069 mM, and class C enzymes P99 and CMY-2 with Ki values of 0.053 mM and 0.03 mM, respectively . This inhibition is critical in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against a variety of pathogens. Notably, it demonstrates strong inhibitory effects on Pseudomonas aeruginosa, a notorious biofilm-forming bacterium associated with chronic infections. The compound has been observed to reduce biofilm biomass by approximately 50% at concentrations ranging from 0.780 to 6.250 μM .

Comparative Efficacy Against Resistant Strains

The following table summarizes the inhibitory concentrations (IC50) of this compound compared to other antimicrobial agents:

Compound Target Pathogen IC50 (μM) Mechanism
This compoundPseudomonas aeruginosa0.780 - 6.250β-lactamase inhibition
Clavulanic AcidKPC-20.069β-lactamase inhibition
TazobactamCMY-20.053β-lactamase inhibition
VaborbactamKPC-2Not specifiedβ-lactamase inhibition

Case Studies

  • Inhibition of Biofilm Formation : In a clinical setting mimicking endotracheal tube contamination, this compound significantly reduced biofilm production by Pseudomonas aeruginosa while maintaining minimal effects on planktonic cells . This suggests that this compound could be utilized in preventing biofilm-related infections in medical devices.
  • Synergistic Effects : Research indicates that when combined with conventional antibiotics like vancomycin and ciprofloxacin, this compound enhances their antibacterial activity significantly—by factors ranging from 10 to 100 times against drug-resistant bacteria .
  • Prevention of Resistance Mechanisms : Studies have shown that this compound can inhibit the expression of antibiotic resistance genes by interfering with quorum sensing (QS) mechanisms in bacteria, thus reducing virulence factors such as pyocyanin production in Pseudomonas aeruginosa .

Safety and Allergic Reactions

Despite its effectiveness, this compound has been associated with allergic reactions in some individuals. It was noted as the 15th most prevalent allergen in patch tests conducted between 2005 and 2006 . This highlights the necessity for careful consideration when formulating products containing this compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Debropol
Reactant of Route 2
Debropol

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